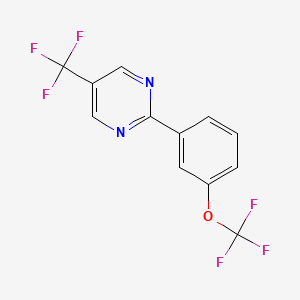![molecular formula C13H26N2 B13089043 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentan-3-yl)-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the spirocyclic structure . The reaction conditions often involve the use of solvents such as toluene and catalysts like Pd(OAc)2 and PPh3.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Pentan-3-yl)-1,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including as an anti-ulcer agent.
Industry: Utilized in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit permeability transition pores through a mechanism independent of the FO-ATP synthase c subunit Glu119 . This interaction can prevent oligomycin A-related side effects and has implications for cardioprotection.
Comparación Con Compuestos Similares
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its role as a delta opioid receptor-selective agonist.
2,8-Diazaspiro[4.5]decan-1-one: Identified as a potent RIPK1 kinase inhibitor.
Uniqueness: 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane stands out due to its specific structural features and the unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
1-pentan-3-yl-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H26N2/c1-3-12(4-2)15-11-5-6-13(15)7-9-14-10-8-13/h12,14H,3-11H2,1-2H3 |
Clave InChI |
UHNYCHWVNBAVEI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1CCCC12CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


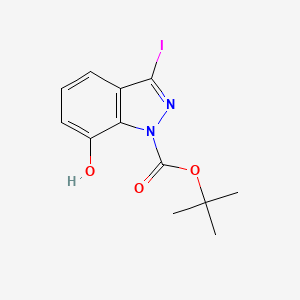


![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)

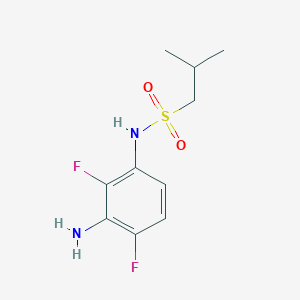
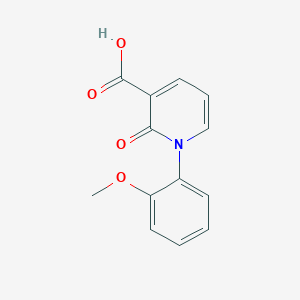
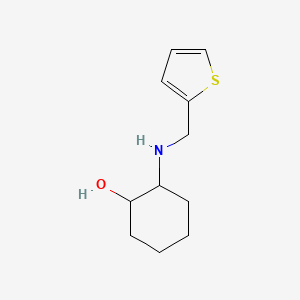
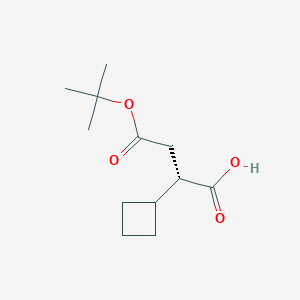

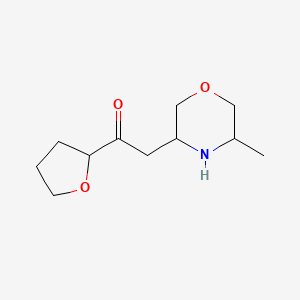
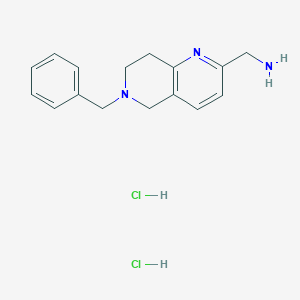
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
